molecular formula C9H21NO3 B1610092 Tetraethylammonium bicarbonate CAS No. 17351-61-0

Tetraethylammonium bicarbonate

Cat. No. B1610092
CAS RN: 17351-61-0
M. Wt: 191.27 g/mol
InChI Key: XUBMPLUQNSSFHO-UHFFFAOYSA-M
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Description

Tetraethylammonium bicarbonate, also known as Tetraethylammonium hydrogen carbonate, is a compound with the linear formula (CH3CH2)4N(HCO3). It has a molecular weight of 191.27 . It is used in scientific research as a buffering agent, a reagent for organic compound synthesis, and a catalyst in organic chemistry .


Synthesis Analysis

Tetraethylammonium bicarbonate is used in the synthesis of carbamate esters from amines . It also serves as a precipitant for synthesizing Cu/ZnO catalysts via the coprecipitation method .


Molecular Structure Analysis

The molecular structure of Tetraethylammonium bicarbonate consists of four ethyl groups (−C2H5, denoted Et) attached to a central nitrogen atom .


Chemical Reactions Analysis

Tetraethylammonium bicarbonate is used in various chemical reactions. It is used in the synthesis of carbamate esters from amines and as a precipitant for synthesizing Cu/ZnO catalysts via the coprecipitation method .


Physical And Chemical Properties Analysis

Tetraethylammonium bicarbonate is a solid substance . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

  • Synthesis of Carbamate Esters from Amines

    • Scientific Field: Organic Chemistry
    • Application Summary: Tetraethylammonium bicarbonate is used in the synthesis of carbamate esters from amines .
    • Methods of Application: The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes: The source does not provide specific results or outcomes for this application .
  • Synthesis of Cu/ZnO Catalysts via Coprecipitation Method

    • Scientific Field: Material Science
    • Application Summary: Tetraethylammonium bicarbonate serves as a precipitant for synthesizing Cu/ZnO catalysts via the coprecipitation method .
    • Methods of Application: The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes: The source does not provide specific results or outcomes for this application .
  • Prevention of Microreactor Blockages in [18 F]Radiofluorinations

    • Scientific Field: Radiochemistry
    • Application Summary: Tetraethylammonium bicarbonate is used as an alternative to the traditional phase-transfer system in [18 F]radiofluorinations for preventing microreactor blockages .
    • Methods of Application: The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes: The source does not provide specific results or outcomes for this application .
  • Promotion of Carboxylation of Secondary Carboxamides

    • Scientific Field: Organic Chemistry
    • Application Summary: Tetraethylammonium bicarbonate is used to promote carboxylation of secondary carboxamides bearing a leaving group at the α-position in the synthesis of oxazolidine-2,4-diones .
    • Methods of Application: The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes: The source does not provide specific results or outcomes for this application .
  • Blocking TRPM7 Channels in Intact Cells

    • Scientific Field: Pharmacology
    • Application Summary: Tetraethylammonium bicarbonate is used in combination with Tris loading for blocking TRPM7 channels in intact cells .
    • Methods of Application: The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes: The source does not provide specific results or outcomes for this application .
  • 18F-Fluorination Reactions

    • Scientific Field: Radiochemistry
    • Application Summary: Tetraethylammonium bicarbonate is used in 18F-fluorination reactions .
    • Methods of Application: The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes: The source does not provide specific results or outcomes for this application .
  • Blocking Potassium Channels

    • Scientific Field: Pharmacology
    • Application Summary: Tetraethylammonium (TEA), a quaternary ammonium compound, is a well-known blocker of potassium channels belonging to various subfamilies, such as KV 1-3, KCa 1, 2 and prokaryotic KcsA .
    • Methods of Application: The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes: The source does not provide specific results or outcomes for this application .
  • Blocking TRPM7 Channels

    • Scientific Field: Pharmacology
    • Application Summary: Tetraethylammonium (TEA) can block transient receptor potential (TRP) cation channels, such as TRPM7, in a voltage-dependent manner .
    • Methods of Application: The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes: The source does not provide specific results or outcomes for this application .
  • 18F-Fluorination Reactions

    • Scientific Field: Radiochemistry
    • Application Summary: Tetraethylammonium (TEA) hydrogen carbonate, tosylate, or perchlorate salts were developed by Inkster et al. to avoid basic reaction conditions as well as azeotropic drying. Such PTC salts were efficiently used for both aliphatic and aromatic 18 F-fluorination reactions .
    • Methods of Application: The specific experimental procedures and technical details are not provided in the source .
    • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Safety And Hazards

Tetraethylammonium bicarbonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and use personal protective equipment when handling this compound .

properties

IUPAC Name

hydrogen carbonate;tetraethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBMPLUQNSSFHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473089
Record name Tetraethylammonium bicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylammonium bicarbonate

CAS RN

17351-61-0
Record name Tetraethylammonium bicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium bicarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
545
Citations
H Li, Y Hou, Y Yang - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
… In 2003, the crystal structure of tetraethylammonium bicarbonate monohydrate clathrate (C … Here we reported the crystal structure of tetraethylammonium bicarbonate trihydrate clathrate (…
Number of citations: 6 scripts.iucr.org
CD Reed, GG Launay, MA Carroll - Journal of fluorine chemistry, 2012 - Elsevier
Tetraethylammonium bicarbonate, Et 4 N·HCO 3 , was found to be an efficient phase-transfer agent, in a microreactor, for the production of [ 18 F]fluoroarenes from a range of precursors …
Number of citations: 25 www.sciencedirect.com
L Brichard, FI Aigbirhio - European Journal of Organic …, 2014 - Wiley Online Library
The standard method used to generate reactive [ 18 F]fluoride for [ 18 F]radiolabelling is to trap it on an anion‐exchange cartridge then elute it with a basic aqueous solution, which is …
C Jeong, T Kim, J Kim, YW Suh - Applied Catalysis A: General, 2017 - Elsevier
… In this regard, we herein attempt to use tetraethylammonium bicarbonate (TEA + HCO 3 − ) as a Na + -free precipitating agent. Note that the bicarbonate anion is selected because of the …
Number of citations: 3 www.sciencedirect.com
R Newell, A Appel, DL DuBois… - Inorganic …, 2005 - ACS Publications
… in water showed only one equivalence point, and pH determinations on aqueous solutions of the recrystallized material indicated that the material was tetraethylammonium bicarbonate …
Number of citations: 22 pubs.acs.org
DV Popov, OL Vinogradova, VG Zgoda - Molecular Biology, 2019 - Springer
… States] in 40 µL of 0.1 M tetraethylammonium bicarbonate) according to the FASP method [10… M tetraethylammonium bicarbonate was added to the filter and the sample was centrifuged. …
Number of citations: 6 link.springer.com
SN Berry, V Soto-Cerrato, ENW Howe, HJ Clarke… - Chemical …, 2016 - pubs.rsc.org
… 3 suitable for single crystal X-ray diffraction were obtained by slow evaporation of a DMSO/0.5% water solution of the compound in the presence of tetraethylammonium bicarbonate (15 …
Number of citations: 53 pubs.rsc.org
R Neelamegam, D KUMAR - 2023 - Soc Nuclear Med
… F]-radiolabeling concurrent to N-trityl deprotection under acid-free thermal conditions using N-triyl‐protected 2-nitropyridyl precursor in the presence of tetraethylammonium bicarbonate …
Number of citations: 0 jnm.snmjournals.org
JH Oh, JH Yang, HB Choi… - Bulletin of the Korean …, 2021 - Wiley Online Library
… Partial 1 H NMR spectra recorded during the titration of 2 (3 mM) with tetraethylammonium bicarbonate (TBAHCO 3 ) in CDCl 3 . * denotes the residual CHCl 3 peak from the NMR …
Number of citations: 2 onlinelibrary.wiley.com
C Caltagirone, JR Hiscock… - … A European Journal, 2008 - Wiley Online Library
… Anion complexation studies were also conducted with tetraethylammonium bicarbonate. … DMSO in the presence of excess tetraethylammonium bicarbonate. Crystals were obtained and …

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